molecular formula C21H26FN3O5S2 B2947081 N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 887217-15-4

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2947081
CAS No.: 887217-15-4
M. Wt: 483.57
InChI Key: LVXWFGMGMIEJMU-UHFFFAOYSA-N
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Description

N1-(2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonyl group linked to a 4-fluorophenyl moiety, a thiophene ring, and a morpholinopropyl side chain. The compound’s design integrates pharmacophores known for enhancing bioavailability and target binding:

  • 4-Fluorophenylsulfonyl group: Enhances metabolic stability and hydrophobic interactions .
  • Thiophene ring: Contributes to π-π stacking and electron-rich interactions in binding pockets.
  • Morpholinopropyl chain: Improves solubility and modulates pharmacokinetics .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S2/c22-16-4-6-17(7-5-16)32(28,29)19(18-3-1-14-31-18)15-24-21(27)20(26)23-8-2-9-25-10-12-30-13-11-25/h1,3-7,14,19H,2,8-13,15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXWFGMGMIEJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19FN2O5S2
  • Molecular Weight : 450.5 g/mol
  • CAS Number : 896333-01-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group and the morpholine moiety are believed to play crucial roles in mediating these interactions, potentially leading to modulation of various biological pathways.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, compounds targeting bacterial virulence factors have shown effectiveness in inhibiting pathogenic bacteria without affecting their growth in vitro .
  • Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators, thus contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • A study exploring similar compounds demonstrated significant reduction in bacterial load during infection models, suggesting a potential application in treating bacterial infections .
  • Another investigation highlighted the role of sulfonamide derivatives in modulating immune responses, indicating a broader therapeutic scope for compounds with similar structures .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial virulence
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a data-driven analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Reported Activity Reference(s)
Target Compound Oxalamide backbone 4-Fluorophenylsulfonyl, thiophene Hypothesized kinase modulation N/A
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl, isoindoline-dione Polyimide monomer synthesis
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole-morpholine hybrid Chlorophenyl, morpholinoacetamide Unspecified biochemical screening
5-Fluorouracil Prodrugs Pyrimidine analog Fluorouracil, peptide conjugates Anticancer (antimetabolite)

Key Findings:

Functional Group Divergence: The target compound’s sulfonyl-thiophene motif differentiates it from phthalimide-based monomers (e.g., 3-chloro-N-phenyl-phthalimide), which lack the sulfonyl group and morpholine moiety .

Biological Activity: Unlike 5-fluorouracil prodrugs (e.g., peptide-conjugated analogs), the target compound lacks a nucleobase scaffold, suggesting a non-antimetabolite mechanism . The morpholinopropyl chain may enhance blood-brain barrier penetration relative to simpler morpholine derivatives, though experimental validation is absent.

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